5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole
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Overview
Description
5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole is a complex organic compound characterized by the presence of a trifluoromethyl group, an anilino group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and anilino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The anilino group can form hydrogen bonds with proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-METHYL-1-(4-(((3-(TRIFLUOROMETHYL)ANILINO)CARBONYL)AMINO)BENZOYL)PYRROLO(1,2-A)QUINOLINE-3-CARBOXYLATE
- Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate
Uniqueness
5-(((((3-(Trifluoromethyl)anilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzodioxole moiety contributes to its aromatic character and potential for π-π interactions.
Properties
CAS No. |
623940-64-7 |
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Molecular Formula |
C16H11F3N2O4 |
Molecular Weight |
352.26 g/mol |
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)11-2-1-3-12(7-11)21-15(22)25-20-8-10-4-5-13-14(6-10)24-9-23-13/h1-8H,9H2,(H,21,22)/b20-8+ |
InChI Key |
FEVYHBSOTRXUOY-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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